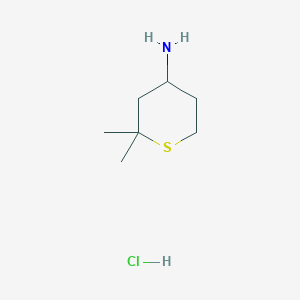

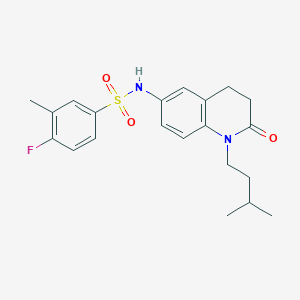

![molecular formula C12H19NO2 B2919716 cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320378-81-0](/img/structure/B2919716.png)

cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an azabicyclo[3.2.1]octane core, which is a bicyclic structure with a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .Aplicaciones Científicas De Investigación

Chemical Reactivity and Transformation

Studies on bicyclo[3.1.0]hexane derivatives, including cyclopropyl rings adjacent to ketone groups, have shown that these structures can undergo specific ring-opening reactions under acidic or basic conditions. Methanolysis of such compounds results in cleavage of activated cyclopropane bonds, leading to products like 4-methoxycyclohexane or 3-methoxymethylcyclopentanone depending on the reaction conditions. This reactivity can be leveraged in synthesizing complex cyclic compounds and understanding reaction mechanisms involving cyclopropanes and ketones (Lim, McGee, & Sieburth, 2002).

Synthetic Pathways and Methodologies

Research into the addition of methanol to endo-tricyclo[3.2.1.02,4]oct-6-ene has provided insights into cyclopropyl corner vs edge protonation, a critical aspect in synthetic organic chemistry that affects the outcome of cyclopropane-containing compound transformations. Such studies contribute to the development of novel synthetic methodologies that can be applied to a wide range of chemical syntheses (Battiste et al., 1983).

Application in Cycloheptatriene Derivatives Synthesis

The anodic transformation of cycloheptatriene to tropone and tropolone represents another area where cyclopropyl-containing compounds play a critical role. The direct transformation of cycloheptatriene in methanol through anodic oxidation showcases the versatility of cyclopropyl groups in synthesizing important chemical frameworks, which have potential applications in material science, pharmaceuticals, and organic synthesis (Shono et al., 1988).

Development of Novel Compounds

The exploration of bicyclic proline analogues, including azabicyclo[3.1.1]heptane and azabicyclo[3.2.1]octane derivatives, illustrates the application of cyclopropyl-containing compounds in the design of novel molecules with potential biological activity. These compounds represent a valuable addition to the toolkit for drug discovery and development, offering new avenues for the synthesis of peptidomimetics and other bioactive molecules (Radchenko et al., 2009).

Propiedades

IUPAC Name |

cyclopropyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXZIWFQUXSTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

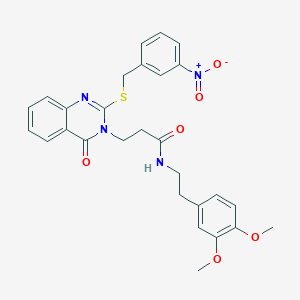

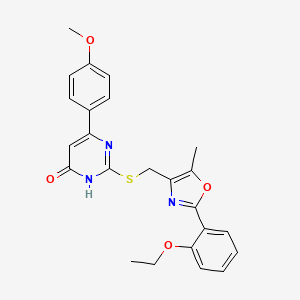

![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)

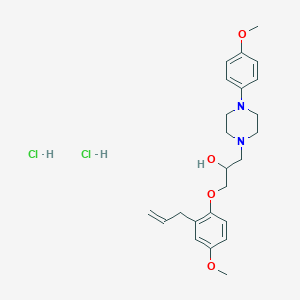

![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)

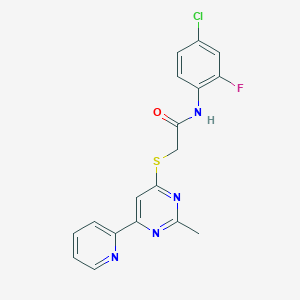

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)

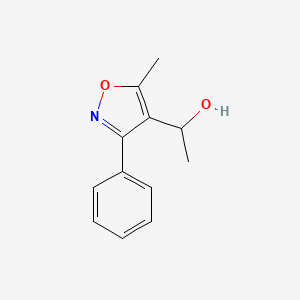

![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)

![5-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919642.png)

![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)